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molecular formula C12H27Al B085569 Triisobutylaluminum CAS No. 100-99-2

Triisobutylaluminum

Cat. No. B085569
M. Wt: 198.32 g/mol
InChI Key: MCULRUJILOGHCJ-UHFFFAOYSA-N
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Patent
US06713562B2

Procedure details

To a 2 liter-stainless steel autoclave thoroughly purged with nitrogen, 600 ml of hexane and 300 ml of 1-octene were introduced, and the temperature of the system was elevated to 60° C. Then, 1 mmol of triisobutylaluminum and 0.5 ml (0.001 mmol in terms of Zr) of the catalyst solution prepared above were injected into the autoclave together with ethylene to initiate polymerization. Thereafter, only ethylene was continuously fed to maintain the total pressure at 3.0 Kg/cm2-G, and the polymerization was performed at 70° C. for 60 minutes. Then, a small amount of ethanol was fed to the system to terminate the polymerization, and the unreacted ethylene was purged out. The resulting reaction solution was introduced into a large excess of methanol to precipitate a polymer. The polymer was separated by filtration and dried overnight under reduced pressure, to obtain a long-chain branched ethylene/1-octene random copolymer.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Al](C[CH:11]([CH3:13])[CH3:12])CC(C)C)[CH:2](C)C.[CH2:14]=[CH2:15].[CH2:16](O)[CH3:17].[CH3:19]O>>[CH2:1]=[CH2:2].[CH2:14]=[CH:15][CH2:19][CH2:16][CH2:17][CH2:13][CH2:11][CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C(C)C)[Al](CC(C)C)CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 liter-stainless steel autoclave thoroughly purged with nitrogen, 600 ml of hexane and 300 ml of 1-octene
ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
was elevated to 60° C
CUSTOM
Type
CUSTOM
Details
polymerization
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the total pressure at 3.0 Kg/cm2-G
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the polymerization
CUSTOM
Type
CUSTOM
Details
the unreacted ethylene was purged out
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
to precipitate a polymer
CUSTOM
Type
CUSTOM
Details
The polymer was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C=C.C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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